2-Ethyl-2-methylheptanoic acid

Description

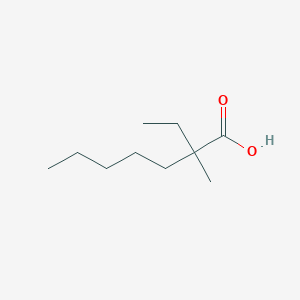

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-10(3,5-2)9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCIQOVSDDBEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564200, DTXSID40866147 | |

| Record name | 2-Ethyl-2-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_40514 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31080-38-3 | |

| Record name | 2-Ethyl-2-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthesis Routes for 2-Ethyl-2-methylheptanoic Acid

The primary synthetic challenges involve the creation of a sterically hindered quaternary α-carbon and the introduction of distinct alkyl groups (methyl and ethyl) in a controlled manner.

Alkylation of Enolate Ions: Precursors and Optimized Conditions

One of the most versatile methods for synthesizing α-substituted carboxylic acids is through the alkylation of enolate ions. This pathway offers flexibility by allowing for the sequential introduction of alkyl groups onto a carbonyl compound's α-position.

Research Findings: A common strategy involves the sequential alkylation of an ester of heptanoic acid. The process begins with deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by the introduction of the first alkyl group via an SN2 reaction. A second deprotonation and alkylation step completes the formation of the quaternary carbon. askthenerd.comlibretexts.org

Precursors : A suitable precursor is an ester of heptanoic acid, such as ethyl heptanoate (B1214049).

Reagents : A strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial for generating the enolate completely without competing nucleophilic addition to the ester carbonyl. askthenerd.comlibretexts.org Alkylating agents are typically primary alkyl halides like methyl iodide and ethyl iodide.

Optimized Conditions : The reactions are performed at low temperatures (e.g., -78 °C) in anhydrous polar aprotic solvents like tetrahydrofuran (B95107) (THF) to control the enolate formation and subsequent alkylation. uoa.gr The process concludes with acidic or basic hydrolysis of the ester to yield the final carboxylic acid.

| Route Component | Description | Source(s) |

| Starting Material | Ethyl heptanoate | askthenerd.com |

| Base | Lithium diisopropylamide (LDA) | askthenerd.comlibretexts.org |

| Alkylating Agents | Methyl iodide (CH₃I), Ethyl iodide (C₂H₅I) | |

| Solvent | Anhydrous tetrahydrofuran (THF) | uoa.gr |

| Final Step | Acid or base-catalyzed hydrolysis | libretexts.org |

Oxidation of Tertiary Alcohols: Reagents and Reaction Environments

An alternative synthesis involves the oxidation of the corresponding tertiary alcohol, 2-ethyl-2-methylheptanol. While tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon, strong oxidizing agents can achieve this transformation. libretexts.orgstudymind.co.uk

Research Findings: The direct oxidation of 2-ethyl-2-methylheptanol to this compound requires potent oxidizing agents. The reaction environment must be carefully controlled to facilitate the conversion without causing significant degradation or cleavage of carbon-carbon bonds.

Precursor : 2-Ethyl-2-methylheptanol.

Reagents : Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are utilized.

Reaction Environment : The oxidation is typically conducted in an aqueous acidic medium, with temperature control being critical to prevent unwanted side reactions.

| Route Component | Description | Source(s) |

| Precursor | 2-Ethyl-2-methylheptanol | |

| Oxidizing Agents | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | |

| Environment | Aqueous acidic media |

Grignard Reactions: Alkylation of Esters and Nitriles with Subsequent Hydrolysis

Grignard reagents are powerful nucleophiles used for forming new carbon-carbon bonds. While their reaction with esters typically leads to tertiary alcohols after double addition, they can be used in other ways to synthesize carboxylic acids. masterorganicchemistry.com

Research Findings: Two primary Grignard-based strategies can be envisioned for this synthesis.

Carboxylation of a Grignard Reagent : This method involves reacting a suitable Grignard reagent with carbon dioxide (as dry ice), followed by an acidic workup to produce the carboxylic acid. masterorganicchemistry.com For this specific target, the required (and sterically hindered) Grignard reagent would be 2-ethyl-2-methylheptylmagnesium halide.

Alkylation of Nitrile Anions : A more controlled approach involves the alkylation of a nitrile. For instance, propionitrile (B127096) can be sequentially deprotonated at the α-carbon with a strong base like LDA, followed by alkylation. The first alkylation with a pentyl halide, followed by a second alkylation with a methyl halide, would yield 2-ethyl-2-methylheptanenitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid. askthenerd.comlibretexts.org

| Strategy | Precursors & Reagents | Key Steps | Source(s) |

| Nitrile Alkylation | Propionitrile, LDA, 1-bromopentane, methyl iodide | 1. Sequential deprotonation and alkylation. 2. Hydrolysis of the resulting nitrile. | askthenerd.com, libretexts.org |

| Grignard Carboxylation | 2-bromo-2-ethyl-2-methylheptane, Mg, CO₂, H₃O⁺ | 1. Formation of tertiary Grignard reagent. 2. Reaction with CO₂. 3. Acid workup. | masterorganicchemistry.com |

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound is achiral, the synthetic methodologies can be adapted to produce chiral analogs, which are valuable in various research areas, including the development of pharmaceuticals. google.comresearchgate.net

Research Findings: Stereoselective synthesis of chiral carboxylic acids often employs one of three main strategies:

Chiral Auxiliaries : A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For example, a chiral auxiliary like (+)-pseudoephedrine can be used to achieve stereoselective alkylation of a propionic anhydride (B1165640) derivative, which after hydrolysis yields an enantiomerically enriched acid.

Asymmetric Catalysis : A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. Asymmetric hydrogenation of a suitably substituted acrylic acid using a chiral catalyst, such as a Ru(II)-BINAP complex, is a powerful method for producing chiral α-substituted carboxylic acids. researchgate.net

Biocatalysis : Enzymes are used as highly selective chiral catalysts. For instance, a nitrilase enzyme can perform a regio- and stereoselective hydrolysis of a prochiral dinitrile to a chiral cyano-carboxylic acid, an intermediate that can be converted to the final chiral acid. google.com

| Approach | Example Method | Application | Source(s) |

| Chiral Auxiliary | Alkylation using a (+)-pseudoephedrine auxiliary. | Synthesis of (2R,4S)-2,4-dimethylhexanoic acid. | |

| Asymmetric Catalysis | Asymmetric hydrogenation using a chiral Ru-BINAP catalyst. | Synthesis of (S)-2-methylhexanoic acid. | researchgate.net |

| Biocatalysis | Nitrilase-catalyzed hydrolysis of a dinitrile. | Synthesis of (S)-3-cyano-5-methylhexanoic acid. | google.com |

Detailed Analysis of Reaction Mechanisms

Understanding the underlying mechanisms of these synthetic routes is essential for optimizing reaction conditions and predicting outcomes. The alkylation pathway is particularly illustrative of fundamental organometallic principles.

Elucidation of Alkylation Pathways in this compound Formation

The formation of this compound via the sequential alkylation of a heptanoate ester proceeds through a multi-step mechanism involving the formation and reaction of enolate intermediates. libretexts.org

Mechanism Steps:

First Enolate Formation : An ester, such as ethyl heptanoate, is treated with one equivalent of a strong, sterically hindered base like lithium diisopropylamide (LDA). LDA selectively removes a proton from the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate ion. A strong base is required to ensure that the equilibrium lies far to the side of the enolate, preventing self-condensation of the ester. askthenerd.com

First Alkylation (SN2 Attack) : The resulting enolate is a potent carbon nucleophile. It attacks a primary alkyl halide (e.g., methyl iodide) in a classic SN2 reaction. The enolate displaces the halide leaving group, forming a new carbon-carbon bond and yielding an α-methylated ester (ethyl 2-methylheptanoate). libretexts.orglibretexts.org

Second Enolate Formation : A second equivalent of LDA is introduced to deprotonate the remaining α-hydrogen on the newly formed ethyl 2-methylheptanoate. This creates a new, more substituted enolate ion.

Second Alkylation (SN2 Attack) : This second enolate then attacks another alkyl halide (e.g., ethyl iodide). This SN2 reaction forms the quaternary α-carbon, resulting in ethyl 2-ethyl-2-methylheptanoate. The bulky nature of the substituted enolate can slow the reaction rate compared to the first alkylation.

Hydrolysis : The final step is the hydrolysis of the diethyl-substituted ester to the target carboxylic acid. This is typically achieved by heating the ester with aqueous acid (H₃O⁺) or base (like NaOH), followed by an acidic workup. The hydrolysis cleaves the ester linkage, yielding this compound and ethanol. libretexts.org

This sequential alkylation pathway highlights the power of enolate chemistry in the controlled construction of complex carbon skeletons.

Mechanistic Insights into Oxidation and Reduction Reactions

The chemical behavior of this compound in redox reactions is fundamental to its application as a synthetic intermediate. The compound can undergo both oxidation and reduction, leading to a variety of products.

Oxidation Reactions: The oxidation of this compound can be challenging due to the tertiary nature of the alpha-carbon. While the carboxylic acid group itself is at a high oxidation state, reactions can be directed at the alkyl chain. However, typical strong oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) must be used under controlled conditions to avoid extensive degradation of the molecule. The reaction mechanism for the oxidation of C-H bonds often involves radical processes, which can be highly exothermic. smolecule.com For instance, the oxidation of tertiary C-H bonds can be favored over secondary or primary ones. researchgate.net The choice of solvent can also significantly influence the selectivity and yield of such oxidations. researchgate.net

A summary of common redox reactions is presented below.

| Reaction Type | Common Reagents | Major Products |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketones, Aldehydes (via chain cleavage or further reactions) |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | 2-Ethyl-2-methylheptan-1-ol |

Principles of Nucleophilic Substitution in Derivatization

The derivatization of this compound, primarily through reactions like esterification and amidation, proceeds via nucleophilic acyl substitution. This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.

The general mechanism involves two key steps:

Activation of the Carboxyl Group: The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it must first be activated. This can be achieved by converting the acid into a more reactive derivative, such as an acid chloride using thionyl chloride (SOCl₂), or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Nucleophilic Attack: A nucleophile, such as an alcohol (for ester formation) or an amine (for amide formation), attacks the activated carbonyl carbon. This leads to a tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion or dicyclohexylurea), resulting in the final ester or amide product.

A critical factor governing these reactions for this compound is the significant steric hindrance around the carbonyl group, a concept further explored in section 2.3.3.

Optimization Strategies in Chemical Synthesis

Yield Enhancement and Side Product Mitigation

Optimizing the synthesis of this compound derivatives requires careful control of reaction conditions to maximize yield and minimize the formation of unwanted byproducts.

Yield Enhancement:

Law of Mass Action: In equilibrium-driven reactions like direct esterification, using one of the reactants, typically the alcohol, in excess can shift the equilibrium towards the product side, thereby increasing the yield. google.com

Water Removal: The removal of water, a byproduct of esterification, is a crucial strategy to drive the reaction to completion. google.com This can be accomplished through azeotropic distillation or by using desiccants.

Reagent Stoichiometry: In non-equilibrium reactions, such as those involving alkylating agents or oxidants, using an excess of the reagent can improve the conversion of the starting material. However, this necessitates a careful quenching step to neutralize the excess reagent and prevent side reactions.

Side Product Mitigation:

Controlled Reagent Addition: Gradual or portion-wise addition of highly reactive reagents can help control the reaction temperature and minimize side reactions that may be favored at higher temperatures.

Purification Techniques: Despite optimization, side products are often unavoidable. Standard purification methods such as distillation, recrystallization, or column chromatography are essential to isolate the desired product with high purity.

Enzymatic Catalysis: The use of enzymes, such as lipases in esterification, can offer high selectivity under mild reaction conditions, often eliminating the formation of side products observed with chemical catalysts. researchgate.net

Control of Stereochemistry and Enantiomeric Purity

The alpha-carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). In many applications, particularly in the life sciences, controlling the stereochemistry to obtain a single enantiomer is critical.

Several strategies can be employed to achieve high enantiomeric purity:

Chiral Catalysts: Asymmetric synthesis using chiral catalysts can direct the reaction to preferentially form one enantiomer. For example, chiral phosphoric acids derived from BINOL have been used to catalyze reactions with high enantioselectivity.

Enzymatic Resolution: This technique uses enzymes, most commonly lipases, to selectively react with one enantiomer in a racemic mixture. researchgate.net For instance, a lipase (B570770) can catalyze the esterification of only the (R)-enantiomer, allowing the unreacted (S)-enantiomer and the (R)-ester to be separated.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Pool Synthesis: This approach starts with a readily available, enantiomerically pure natural product and modifies it chemically to obtain the desired chiral molecule. researchgate.net

The enantiomeric excess (ee), a measure of the purity of the sample, is typically monitored using analytical techniques such as chiral gas chromatography (chiral GC) or high-performance liquid chromatography (chiral HPLC), as well as polarimetry.

Impact of Steric Hindrance on Reaction Kinetics and Selectivity

The presence of both an ethyl and a methyl group at the alpha-position of this compound creates significant steric bulk around the carboxylic acid's carbonyl carbon. This steric hindrance has a profound impact on the molecule's reactivity. fastercapital.com

Effect on Reaction Kinetics: Steric hindrance impedes the approach of nucleophiles to the electrophilic carbonyl carbon. fastercapital.comnumberanalytics.com This physical barrier slows down the rate of nucleophilic substitution reactions compared to less hindered linear carboxylic acids like heptanoic acid. The bulky substituents restrict the necessary trajectory for the nucleophile to attack the carbonyl π* orbital, thus increasing the activation energy of the reaction and decreasing the reaction rate.

Effect on Selectivity: While often seen as a challenge, steric hindrance can also be exploited to control selectivity.

Regioselectivity: In molecules with multiple reactive sites, the bulky nature of the 2-ethyl-2-methylheptanoyl group can direct incoming reagents to attack a less sterically hindered position on a substrate.

Asymmetric Catalysis: In catalysis, bulky ligands are often used to create a chiral pocket around a metal center. This steric environment can block certain reaction pathways, thereby favoring the formation of a specific enantiomer. catalysis.blog

Computational modeling using methods like Density Functional Theory (DFT) can be employed to map electron density and predict transition states, providing quantitative insights into how steric effects influence reaction pathways and kinetics.

Chemical Transformations and Reactivity Studies of 2 Ethyl 2 Methylheptanoic Acid

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in 2-ethyl-2-methylheptanoic acid, allowing for a variety of chemical transformations. These reactions are fundamental for synthesizing new compounds with potential applications in materials science and pharmaceuticals. The steric hindrance around the tertiary carbon atom adjacent to the carboxyl group can influence reaction rates and conditions.

Esterification Reactions and Their Applications

Esterification is a key reaction of this compound, converting it into various ester derivatives. pressbooks.pub This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. pressbooks.pub The resulting esters often possess pleasant fragrances and are utilized in the flavor and fragrance industries. ontosight.ai

Due to the steric hindrance of this compound, specialized reagents may be employed to facilitate esterification. For instance, N,N-dimethylformamide dimethylacetal (DMF-DMA) is recommended for the esterification of sterically hindered carboxylic acids. mz-at.degcms.cz Another approach involves the use of a 1M solution of trimethylchlorosilane (TMCS) in methanol, where the formation of hydrochloric acid catalyzes the reaction, and TMCS helps to remove water, driving the reaction to completion. mz-at.de Enzymatic methods, such as using immobilized lipase (B570770) (Novozym® 435), have also been explored for the synthesis of esters like 2-ethylhexyl 2-methylhexanoate, a related branched-chain ester. researchgate.netresearchgate.net

The applications of these esters are diverse. For example, ethyl 2-methylheptanoate, an ester derived from a similar acid, is valued in the fragrance and flavor industries for its fruity and sweet odor. ontosight.ai Additionally, these esters can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

| Esterification Method | Reagents/Catalyst | Key Features | Reference |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Common method, reversible reaction. | pressbooks.pub |

| DMF-DMA Method | N,N-dimethylformamide dimethylacetal | Recommended for sterically hindered acids. | mz-at.degcms.cz |

| TMCS/Methanol Method | Trimethylchlorosilane in Methanol | In situ HCl catalysis and water removal. | mz-at.de |

| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym® 435) | Environmentally friendly, high selectivity. | researchgate.netresearchgate.net |

Amidation Reactions for Diverse Compound Formation

Amidation reactions of this compound provide a pathway to a wide range of amide compounds. These reactions typically involve the reaction of the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. pressbooks.pub The resulting amides have applications in various chemical syntheses. For example, 2-ethyl-5-methylhexanamide, a related amide, is synthesized from its corresponding carboxylic acid and finds potential use in pharmaceuticals and agrochemicals. ontosight.ai

To facilitate the formation of amides from sterically hindered carboxylic acids, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. Another common method is the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), which can then readily react with an amine to form the amide. pressbooks.pub

The Ugi four-component reaction is an advanced method that can be used for the combinatorial synthesis of α-acylaminocarboxamides from tertiary carboxylic acids, demonstrating the potential for creating diverse compound libraries. sciforum.netresearchgate.net

| Amidation Method | Reagents | Key Features | Reference |

| Direct Amidation | Amine, Heat | Basic method, may require high temperatures. | pressbooks.pub |

| Acid Chloride Route | Thionyl chloride (SOCl₂), Amine | Forms a highly reactive intermediate. | pressbooks.pub |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC), Amine | Facilitates amide bond formation. | |

| Ugi Reaction | Isocyanide, Amine, Aldehyde/Ketone | Multi-component reaction for complex amides. | sciforum.netresearchgate.net |

Oxidative and Reductive Transformations

Pathways to Ketones and Aldehydes via Oxidation

The oxidation of this compound can theoretically lead to the formation of ketones or aldehydes, though this transformation is not straightforward for a tertiary carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are generally used for the oxidation of other types of organic compounds. The oxidation of a related compound, 2-ethyl-3-hydroxyhexanoic acid, to a ketone has been noted in metabolic pathways.

Synthesis of Alcohols through Reduction Reactions

The carboxylic acid functional group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly but can be used under specific conditions or in combination with other reagents. orgsyn.org The resulting alcohol, 2-ethyl-2-methylheptan-1-ol, can serve as a valuable synthetic intermediate.

| Transformation | Typical Reagents | Product Type | Reference |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Ketones, Aldehydes | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohols |

Advanced Reaction Studies and Selectivity

Advanced studies on tertiary carboxylic acids reveal unique reactivity patterns. For instance, some tertiary carboxylic acids can undergo a loss of carbon monoxide at room temperature when treated with tungsten hexachloride (WCl₆), leading to the formation of carbocations. rsc.org This indicates a potential for novel chemical transformations that go beyond simple derivatization of the carboxyl group.

The Koch reaction and its intramolecular variant, the Koch-Haaf reaction, provide a synthetic route to tertiary carboxylic acids from alkenes or alcohols and carbon monoxide under strong acid catalysis. wikipedia.org While this is a method for synthesizing such acids, the reversible nature of the reaction steps points to the complex equilibria and potential side reactions that can occur under acidic conditions. wikipedia.org

Furthermore, the participation of tertiary carboxylic acids in multicomponent reactions like the Ugi reaction highlights their utility in combinatorial chemistry for the rapid generation of diverse molecular scaffolds. sciforum.netresearchgate.net

Exploration of Catalytic Systems in Organic Transformations

The transformation of this compound, a sterically hindered carboxylic acid, into various derivatives often necessitates the use of catalytic systems to achieve efficient conversion. Research into these transformations has explored both biocatalytic and traditional chemical catalytic methods, particularly for the synthesis of esters, which are valuable in industries such as cosmetics and lubricants. researchgate.net

Biocatalytic systems, employing enzymes like lipases, have emerged as a sustainable and selective alternative to conventional chemical catalysis. researchgate.net The immobilized lipase Novozym® 435, derived from Candida antarctica lipase B, has been effectively used to catalyze the esterification of structurally similar branched-chain acids, such as 2-methylhexanoic acid and 2-ethylhexanoic acid. researchgate.netresearchgate.net These enzymatic reactions are typically conducted in solvent-free systems to increase product yield and process efficiency. researchgate.net The operational parameters, including temperature and substrate molar ratio, are optimized to maximize conversion. For instance, studies on the synthesis of 2-ethylhexyl 2-methylhexanoate have identified optimal conditions at 70-80 °C with a slight excess of the alcohol to compensate for evaporative losses at higher temperatures. researchgate.netresearchgate.net

In addition to biocatalysts, various chemical catalysts are employed for the esterification of carboxylic acids. Organometallic catalysts based on titanium, zirconium, or tin are particularly useful for reactions involving branched-chain acids to produce esters like plasticizers and polyol esters. google.com The process typically involves the liquid-phase reaction of the carboxylic acid with an alcohol at elevated temperatures. google.com For industrial-scale production, solid acid catalysts are also utilized in multi-step processes to facilitate high conversion rates and ensure product purity. google.com

The table below summarizes findings from biocatalytic esterification studies on acids structurally related to this compound, highlighting the catalysts and conditions employed.

| Acid Substrate | Alcohol Substrate | Catalyst | Key Reaction Conditions | Product | Reference |

| 2-Methylhexanoic Acid | 2-Ethylhexanol | Novozym® 435 | Solvent-free, 70°C, 10% molar excess of alcohol | 2-Ethylhexyl 2-methylhexanoate | researchgate.net |

| 2-Ethylhexanoic Acid | 2-Ethyl-1-hexanol | Novozym® 435 | n-Hexane solvent, equimolar substrates | 2-Ethylhexyl 2-ethylhexanoate | researchgate.net |

| 2-Methylhexanoic Acid | 2-Octyl-1-dodecanol | Lipozyme® 435 | Solvent-free, batch reactor | Hyperbranched ester biolubricant | researchgate.net |

Investigation of Chemoselectivity and Regioselectivity

Chemoselectivity and regioselectivity are critical concepts in the study of the chemical transformations of this compound, guiding the prediction and control of reaction outcomes. wikipedia.org

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule. In this compound, the primary site of reactivity is the carboxyl group (-COOH). Transformations such as esterification, amidation, and reduction target this group. For example, in a reduction reaction using a mild reagent, the carboxyl group could potentially be reduced to a primary alcohol, while the rest of the aliphatic carbon skeleton remains unchanged. The choice of catalyst and reagents is paramount in achieving high chemoselectivity. For instance, diorganocopper (Gilman) reagents are known to react with highly reactive acid chlorides but are inert towards less reactive derivatives like esters or the acid itself, showcasing high chemoselectivity. latech.edu Similarly, certain palladium-catalyzed reactions can be highly chemoselective, promoting specific bond formations without affecting other potentially reactive sites. acs.org

Regioselectivity is the preference for a reaction to occur at one specific position or orientation over another. wikipedia.org For this compound itself, most reactions occur at the carboxyl functional group, making regioselectivity within the molecule less of a primary concern for transformations of the acid group. However, the concept becomes highly relevant when considering reactions on the alkyl chain or in the synthesis of the acid. For example, cobalt-catalyzed dehydrogenation of related saturated amide derivatives can show high regioselectivity, favoring the formation of α,β-unsaturated products through a 1,5-hydrogen atom transfer (HAT) pathway. nih.gov

The structure of this compound, with its α-quaternary carbon (a carbon atom bonded to four other carbon atoms), imparts significant steric hindrance around the carboxyl group. This steric bulk can influence both chemoselectivity and regioselectivity. It can hinder the approach of bulky reagents to the carboxyl group, potentially requiring more forcing reaction conditions or specialized catalysts for transformations like esterification. google.com In reactions involving the alkyl chain, the steric environment would similarly influence which C-H bonds are most accessible for activation or substitution.

The following table outlines key selectivity concepts as they apply to the potential reactivity of this compound.

| Selectivity Type | Description | Application to this compound | Potential Outcome |

| Chemoselectivity | Preferential reaction of one functional group. | Targeting the -COOH group in the presence of other potential (but absent) groups. | Selective esterification or amidation of the carboxyl group without altering the alkyl backbone. |

| Regioselectivity | Preferential reaction at a specific position. | In dehydrogenation of a derivative, preference for α,β- vs. other positions. | Formation of a specific unsaturated isomer, guided by catalyst and mechanism (e.g., 1,5-HAT). nih.gov |

| Stereoselectivity | Preferential formation of one stereoisomer. | Reduction of a derivative ketone could lead to chiral centers. | Formation of a specific enantiomer or diastereomer, often guided by a chiral catalyst. orgsyn.org |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-ethyl-2-methylheptanoic acid. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic arrangement and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the carbon skeleton and the environment of protons within the this compound molecule.

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of (2S)-2-ethyl-2-methylheptanoic acid, a broad signal is observed for the acidic proton of the carboxyl group. wiley-vch.de The spectrum also shows complex multiplets for the methylene (B1212753) and methyl protons of the ethyl and heptyl groups. wiley-vch.de

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For (2S)-2-ethyl-2-methylheptanoic acid, distinct signals are observed for the carbonyl carbon, the quaternary carbon at the 2-position, and the various methylene and methyl carbons of the alkyl chains. wiley-vch.de The chemical shifts of these carbons provide definitive evidence of the branched structure.

Table 1: NMR Spectroscopic Data for (2S)-2-Ethyl-2-methylheptanoic acid

| Nucleus | Chemical Shift (δ/ppm) |

|---|---|

| ¹H | 9.98-10.62 (br, 1H), 1.55-1.77 (m, 2H), 1.37-1.55 (m, 2H), 1.16-1.37 (m, 6H), 1.12 (s, 3H), 0.79-0.96 (m, 6H) wiley-vch.de |

| ¹³C | 184.3, 46.1, 38.7, 32.3, 31.7, 24.1, 22.5, 20.5, 14.0, 8.8 wiley-vch.de |

Data obtained in CDCl₃ at 300 MHz for ¹H and 75 MHz for ¹³C.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A very broad absorption is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. wiley-vch.de Additional peaks in the fingerprint region are indicative of the C-H bonds of the alkyl chains.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (ν/cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | ~2500-3300 | Broad stretch |

| C=O (Carbonyl) | 1699 | Strong stretch wiley-vch.de |

| C-H (Alkyl) | 2936 | Stretch wiley-vch.de |

| C-O | 1262 | Stretch wiley-vch.de |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (172.27 g/mol ).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. wiley-vch.de The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For this compound, common fragments would arise from the loss of the ethyl group, the pentyl group, and the carboxylic acid group, leading to characteristic ion peaks.

Table 3: Mass Spectrometry Data for (2S)-2-Ethyl-2-methylheptanoic acid

| Ion | m/z | Description |

|---|---|---|

| [M+H]⁺ | 173.1547 | Protonated molecule (HRMS) wiley-vch.de |

| [M-C₄H₉]⁺ | 115 | Loss of a butyl fragment wiley-vch.de |

| [M-C₅H₁₁]⁺ | 102 | Loss of a pentyl fragment wiley-vch.de |

| [C₄H₇O]⁺ | 87 | Fragment containing the carbonyl group wiley-vch.de |

| [C₅H₉]⁺ | 71 | Pentyl fragment wiley-vch.de |

| [C₄H₉]⁺ | 57 | Butyl fragment wiley-vch.de |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound. For purity assessment, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid. nist.gov Detection is commonly achieved using a UV detector, as the carboxylic acid group has a weak chromophore that absorbs at low wavelengths, around 210 nm. This method allows for the separation of this compound from its isomers and other impurities.

Gas Chromatography (GC) for Volatile Component Analysis and Isomer Discrimination

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. While this compound itself has limited volatility, it can be readily analyzed by GC, often after conversion to a more volatile ester derivative. GC is particularly powerful for separating and identifying different isomers. In a patent describing the synthesis of single isomer neoacids, gas chromatography-mass spectrometry (GC-MS) was used to confirm the purity of this compound to be greater than 99.9% with respect to other isomers. google.com The use of a chiral GC column can even allow for the separation of the enantiomers of this compound. wiley-vch.de

Microscopic and Morphological Characterization

The microscopic and morphological characterization of chemical compounds is crucial for understanding their physical properties and behavior. For this compound, while it is a liquid under standard conditions, it can exist in a solid crystalline state. biosynth.com The study of its particle shape, size, and surface texture in this state provides valuable insights.

Biochemical and Biological Research Perspectives Non Clinical

Metabolic Pathways and Biotransformation Mechanisms

The metabolism of xenobiotic and endogenous fatty acids is a complex process involving several enzymatic pathways. For branched-chain fatty acids such as 2-Ethyl-2-methylheptanoic acid, the metabolic routes are dictated by the nature and position of the alkyl substituents on the carbon chain.

Omega (ω-) and omega-1 (ω-1) oxidation represent alternative metabolic pathways to the more common beta-oxidation. These pathways become particularly significant for fatty acids that are poor substrates for beta-oxidation, such as those with branching at the alpha or beta positions. nih.gov

Omega-oxidation involves the hydroxylation of the terminal methyl group (the ω-carbon) of the fatty acid, which is subsequently oxidized to a carboxylic acid, forming a dicarboxylic acid. allen.inwikipedia.org This process primarily occurs in the endoplasmic reticulum of liver and kidney cells and involves cytochrome P450 enzymes. allen.inwikipedia.org The resulting dicarboxylic acid can then undergo beta-oxidation from both ends. wikipedia.org

Omega-1 oxidation follows a similar principle but involves the hydroxylation of the carbon atom adjacent to the terminal methyl group (the ω-1 carbon).

For a compound like this compound, where beta-oxidation is expected to be hindered, omega and omega-1 oxidation are plausible metabolic routes. These pathways provide a mechanism for the degradation and elimination of such branched-chain fatty acids. nih.gov

Table 1: Key Aspects of Omega- and Omega-1 Oxidation

| Feature | Description |

| Cellular Location | Endoplasmic Reticulum allen.in |

| Key Enzymes | Cytochrome P450 family (e.g., CYP4A, CYP4F) wikipedia.org |

| Initial Reaction | Hydroxylation at the ω or ω-1 carbon wikipedia.org |

| Primary Product | Dicarboxylic acids (from ω-oxidation) wikipedia.org |

| Significance | Alternative pathway when beta-oxidation is impaired nih.govallen.in |

Beta-oxidation is the primary pathway for the catabolism of most fatty acids, occurring within the mitochondria. wikipedia.org This process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. wikipedia.org However, the efficiency of beta-oxidation can be significantly affected by the structure of the fatty acid.

In the case of this compound, the presence of both an ethyl and a methyl group on the alpha-carbon (the carbon atom adjacent to the carboxyl group) creates a quaternary alpha-carbon. This substitution pattern introduces significant steric hindrance around the carboxyl group. This steric bulk is expected to impede the initial enzymatic steps of beta-oxidation, specifically the formation of the acyl-CoA derivative and the subsequent dehydrogenation reaction. aocs.org For fatty acids with substitution at the alpha-carbon, beta-oxidation is often blocked, necessitating alternative metabolic pathways. nih.gov

Conjugation reactions represent a crucial phase II metabolic pathway for the detoxification and elimination of various compounds, including carboxylic acids. uomus.edu.iq These pathways involve the covalent attachment of an endogenous molecule to the xenobiotic, which generally increases its water solubility and facilitates its excretion. wikipedia.org

For carboxylic acids, a common conjugation pathway is glucuronidation, where glucuronic acid is transferred from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the carboxylic acid moiety. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. wikipedia.org The resulting glucuronide conjugate is more polar and readily excreted in urine or bile. Studies have shown that other branched-chain fatty acids can undergo glucuronidation. doi.org

Given its carboxylic acid functional group, this compound is a potential substrate for conjugation reactions like glucuronidation. This pathway would serve as a significant route for its detoxification and elimination from the body.

Currently, there is a lack of specific information in the scientific literature identifying the direct biological precursors or the definitive downstream metabolites of this compound. Its presence in biological systems could arise from various exogenous sources or potentially from the metabolism of larger, more complex molecules. The downstream metabolites would be the products of the metabolic pathways discussed, such as the corresponding dicarboxylic acid from omega-oxidation or glucuronide conjugates. Further research is required to elucidate the specific origins and metabolic fate of this compound in biological systems.

Molecular Mechanisms of Action in Biological Systems (In Vitro/Hypothetical)

The molecular interactions of this compound with biological systems are an area of active theoretical consideration, based on its chemical structure.

The structure of this compound, specifically its carboxylic acid group and the steric bulk provided by the alpha-substituents, suggests a potential to interact with and modulate the activity of various enzymes. Carboxylic acids are known to interact with the active sites of enzymes through hydrogen bonding and ionic interactions. researchgate.net

The significant steric hindrance around the carboxyl group could lead to the inhibition of enzymes that would typically process straight-chain fatty acids. This could occur through competitive inhibition, where the molecule binds to the active site but cannot be processed due to its bulky structure, thereby blocking access for the natural substrate. pressbooks.pub Conversely, it might also interact with allosteric sites on enzymes, inducing conformational changes that alter their catalytic activity. pressbooks.pub

Table 2: Potential Interactions of this compound with Enzymes

| Type of Interaction | Hypothetical Mechanism |

| Competitive Inhibition | The molecule may bind to the active site of fatty acid metabolizing enzymes, but its steric bulk prevents the catalytic reaction, thus inhibiting the enzyme. pressbooks.pub |

| Allosteric Modulation | Binding to a site other than the active site could induce a conformational change that either activates or inhibits the enzyme's function. pressbooks.pub |

| Substrate for Modifying Enzymes | It could act as a substrate for enzymes such as UDP-glucuronosyltransferases, leading to its conjugation and subsequent elimination. wikipedia.orgdoi.org |

Interaction with Cellular Receptors

Currently, there is no specific scientific literature available that details the interaction of this compound with any cellular receptors. Research into how this compound might bind to or modulate the function of cell surface or intracellular receptors has not been published in the accessible scientific domain.

Influence on Intracellular Signaling Pathways, including Inflammation and Apoptosis

There is a lack of published research investigating the influence of this compound on intracellular signaling pathways. Consequently, no data exists to describe its effects on pathways related to inflammation, such as the NF-κB or MAPK signaling cascades, or on the cellular processes of apoptosis (programmed cell death).

Research into Potential Biological Activities (Pre-clinical/Exploratory)

Investigations into Antimicrobial Activities

No dedicated studies investigating the antimicrobial activities of this compound against specific bacteria, fungi, or other microbes have been identified in the scientific literature. While some computational models may predict a low probability of antimicrobial function, these predictions have not been substantiated by experimental evidence.

Research on Anti-inflammatory Properties

There are no preclinical or exploratory studies available that have evaluated the anti-inflammatory properties of this compound. Research to determine if this compound can modulate inflammatory responses in cellular or animal models is not present in the current body of scientific literature.

Exploratory Research into its Influence on Lipid Metabolism

Exploratory research into the influence of this compound on lipid metabolism is not available in published scientific literature. There are no studies that have examined its effects on lipid synthesis, breakdown, or transport in biological systems.

Applications in Materials Science and Chemical Engineering

Role as a Versatile Building Block in Organic Synthesis

2-Ethyl-2-methylheptanoic acid serves as a versatile building block in organic synthesis, valued for its unique structural characteristics. Its molecular structure features a tertiary carbon atom adjacent to the carboxylic acid group, bonded to both an ethyl and a methyl group. This distinct branching pattern influences its reactivity and physical properties, making it a useful intermediate in the synthesis of more complex molecules.

The compound undergoes a variety of chemical reactions typical of carboxylic acids, allowing for the creation of diverse derivatives. These transformations are fundamental in developing new materials and specialty chemicals. Key reactions include:

Esterification and Amide Formation: Through nucleophilic substitution reactions, this compound can be converted into its corresponding esters and amides. These reactions are crucial for producing a wide range of chemical products with varied applications.

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-ethyl-2-methylheptan-1-ol. This transformation opens up pathways to other classes of compounds.

Oxidation Reactions: While the carboxylic acid itself is at a high oxidation state, the alkyl chain can potentially undergo oxidation under specific conditions to introduce further functionality.

Metal Complex Formation: The acid can form coordination complexes with various metal ions, a property that is extensively utilized in extraction processes and as precursors for materials synthesis. smolecule.comresearchgate.net

The steric hindrance provided by the ethyl and methyl groups at the alpha-position can influence the kinetics and selectivity of its reactions compared to linear carboxylic acids. This structural feature is a key aspect of its utility as a building block in targeted organic synthesis.

Utilization in Polymer and Lubricant Production

The distinct branched structure of this compound and its derivatives imparts desirable properties for applications in the production of polymers and lubricants. cymitquimica.com Its esters, in particular, are noted for their potential use in these fields.

In the realm of polymers , this acid can be used to create specialty chemicals that act as monomers or additives. For instance, metal complexes of 2-ethylhexanoic acid, a related branched-chain carboxylic acid, are used as catalysts in polymerization reactions. researchgate.netwikipedia.org Similarly, derivatives of this compound can be designed for incorporation into polymer chains or as plasticizers, influencing the final properties of the material.

For lubricant formulations, esters derived from branched-chain acids like this compound are of particular interest. google.com These esters can exhibit favorable viscosity characteristics over a range of temperatures and good oxidative stability, which are critical performance indicators for modern lubricants. The branching in the acid component of the ester helps to disrupt crystal lattice formation at low temperatures, thereby improving the cold-flow properties of the lubricant. ontosight.ai Research into biolubricants has explored the use of branched-chain acids to enhance the performance and stability of these environmentally friendlier alternatives to mineral-based lubricants. mdpi.com

Synthesis of Specialty Chemicals and Functional Derivatives

This compound is a precursor in the synthesis of a variety of specialty chemicals and functional derivatives. evitachem.com Its unique structure is leveraged to create molecules with specific properties tailored for various industrial applications. google.com

The conversion of the carboxylic acid group into other functional groups is a primary route to these specialty chemicals. For example:

Acid Chlorides: The acid can be converted to 2-ethyl-2-methylhexanoyl chloride, a more reactive intermediate that can be used in a wider range of acylation reactions to produce esters and amides under milder conditions. evitachem.com

Esters: A wide array of esters can be synthesized for use as flavoring agents, fragrances, surfactants, and plasticizers. cymitquimica.comcymitquimica.com The properties of the resulting ester, such as its volatility and solvency, are determined by the alcohol used in the esterification reaction.

Metal Soaps: Reaction with metal oxides or salts yields metal carboxylates, often referred to as metal soaps. These compounds have diverse applications, including as driers in paints and inks, stabilizers for plastics, and catalysts. researchgate.netwikipedia.org For example, nickel(II) 2-ethyl-2-methylheptanoate is a coordination compound formed from the acid. smolecule.com

Platinum Complexes: The acid has been used to synthesize platinum complexes, which have been investigated for potential therapeutic applications. google.com

The production of these derivatives highlights the role of this compound as a foundational molecule for accessing a broad spectrum of higher-value specialty chemicals. thegoodscentscompany.com

Advanced Extraction and Separation Processes

This compound, commercially known as Versatic Acid 10, is a well-established extractant in hydrometallurgy for the separation and recovery of metal ions. researchgate.net Its branched structure and carboxylic acid functionality are key to its effectiveness in solvent extraction processes.

Metal Ion Coordination and Selective Recovery from Solutions

This compound functions as a carboxylic acid extractant, engaging in cation exchange with metal ions in an aqueous solution. researchgate.nettandfonline.com The proton of the carboxylic acid group is exchanged for a metal ion, forming a metal-carboxylate complex that is soluble in the organic phase. This allows for the transfer of metal ions from an aqueous phase (like a leachate from ores or industrial waste) into an organic solvent.

The unique branching of the molecule enhances its solubility in organic solvents and influences its metal-ion coordination behavior, which is crucial for achieving selective metal recovery. This steric hindrance can affect the stability of the formed metal complexes, allowing for the separation of different metals based on their coordination preferences and the pH of the aqueous solution. For instance, it has been noted for its use in the extraction of copper and in the separation of cobalt and nickel. researchgate.net It has also been investigated for the extraction of rare earth elements. researchgate.netresearchgate.net

The general extraction equilibrium can be represented as:

Mn+(aq) + n(HA)(org) ⇌ MAn(org) + nH+(aq)

Where Mn+ is the metal ion, and HA represents the carboxylic acid. The position of this equilibrium is highly dependent on the pH of the aqueous phase.

Surface Active Properties and Synergistic Effects in Extraction Systems

This compound exhibits surface-active properties, which can be beneficial in extraction processes. biosynth.com As a surfactant, it can lower the interfacial tension between the aqueous and organic phases, potentially improving the kinetics of extraction.

A significant area of application for this acid is in synergistic extraction systems. It is often used in combination with other extractants, such as organophosphorus acids like D2EHPA (di(2-ethylhexyl) phosphoric acid) or neutral extractants, to enhance the separation of specific metals. tandfonline.com

Synergism: In some cases, the combination of extractants leads to an extraction efficiency that is greater than the sum of the individual extractants. This synergistic effect can improve the selectivity of the separation. For example, a mixture of an acidic organophosphorus extractant and a carboxylic acid can sometimes provide better separation factors for certain metal pairs.

Antagonism: Conversely, in other systems, an antagonistic effect may be observed, where the extraction efficiency is reduced. This can also be exploited for selective stripping of metals from the loaded organic phase. For instance, adding Versatic 10 to PC-88A has been shown to reduce the distribution ratio of Scandium (Sc), which could facilitate its quantitative stripping. tandfonline.com

These synergistic and antagonistic effects arise from the complex interactions between the different extractant molecules and the metal ions at the molecular level.

Design and Evaluation in Flotation Reagent Chemistry

This compound and its derivatives are relevant in the field of flotation, where they can act as collectors for the separation of minerals. researchgate.netmdpi.com Flotation is a process that modifies the surface properties of mineral particles to achieve separation in an aqueous slurry. Collectors are surfactants that selectively adsorb onto the surface of the desired mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface.

The design of fatty acid-type collectors often involves modifying the alkyl chain to enhance selectivity for a particular mineral. The branched structure of this compound, compared to a linear fatty acid of the same carbon number, can influence its adsorption behavior on mineral surfaces. Quantum chemistry studies have indicated that changes in the substitution configuration of fatty acids can have a significant impact on their adsorption onto mineral surfaces like fluorapatite. researchgate.net

Evaluation of such reagents involves both experimental flotation tests and computational modeling. mdpi.com

Table 1: Research Focus in Flotation Reagent Evaluation

| Evaluation Aspect | Description |

|---|---|

| Adsorption Mechanism | Investigating how the collector molecule binds to the mineral surface (e.g., chemisorption, physisorption). DFT simulations are used to model these interactions. mdpi.com |

| Selectivity | Assessing the collector's ability to adsorb onto the target mineral in preference to gangue minerals. This is often evaluated through micro-flotation tests with single minerals and flotation of actual ore samples. |

| Hydrophobicity | Measuring the contact angle of the mineral surface after treatment with the collector to quantify the induced hydrophobicity. |

| Flotation Performance | Determining the recovery and grade of the valuable mineral in the concentrate under various conditions (e.g., pH, collector concentration, temperature). |

Research has explored the adsorption mechanisms of various hydroxamic acid derivatives, such as 2-ethyl-2-hexenoic hydroxamic acid, on mineral surfaces like ilmenite (B1198559) using Density Functional Theory (DFT) simulations, confirming their potential as effective collectors. mdpi.com These studies provide a theoretical basis for the design and development of more efficient and selective flotation reagents based on branched-chain carboxylic acid structures.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 2-Ethyl-2-methylheptanoic acid. DFT can be used to map electron density and model transition states, which helps in predicting potential reaction pathways. This type of modeling is crucial for understanding how the unique branched structure of the molecule, with its tertiary carbon at the alpha position, influences its chemical behavior.

For instance, DFT calculations can quantify the steric hindrance effects caused by the bulky 2-ethyl-2-methyl group. This steric environment reduces the accessibility of the carbonyl carbon, which is predicted to slow the rate of nucleophilic attack compared to linear analogues. Such calculations are valuable in organic synthesis and for understanding reaction kinetics.

Furthermore, computational methods are used to predict various physicochemical properties. Predicted Collision Cross Section (CCS) values, which are relevant for analytical techniques like ion mobility-mass spectrometry, have been calculated for different adducts of this compound using computational tools like CCSbase. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 173.15361 | 142.4 |

| [M+Na]+ | 195.13555 | 148.1 |

| [M-H]- | 171.13905 | 141.0 |

| [M+NH4]+ | 190.18015 | 162.4 |

| [M+K]+ | 211.10949 | 147.2 |

| [M+H-H2O]+ | 155.14359 | 138.2 |

DFT simulations have also been effectively used to study the coordination and adsorption of structurally similar carboxylic acids on inorganic surfaces, such as in the formation of cadmium sulfide (B99878) (CdS) nanoclusters or in flotation processes. rsc.orgmdpi.comrsc.org These studies show that the structure of the acid influences its coordination ability and the stability of the resulting complexes, providing a model for how this compound might interact with metal ions and surfaces in applications like solvent extraction. rsc.orgrsc.org

Molecular Dynamics Simulations for Interfacial and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in solution and at interfaces. For this compound, which is used as a solvent extraction agent and surfactant, MD simulations can provide critical insights into its aggregation behavior, orientation at oil-water interfaces, and interactions with other molecules in a system. biosynth.com

While specific MD studies on this compound are not widely published, the methodology is applied to similar compounds. For example, MD simulations can be used to predict regioselectivity in copolymerization reactions involving branched-chain carboxylic acids. In the context of its use in hydrometallurgy, MD simulations could model the self-assembly of the acid molecules at the interface between an organic solvent and an aqueous solution containing metal ions. This would help in understanding the mechanism of metal ion extraction, including the formation and stability of the metal-acid complexes at the interface.

The compound's function as a surfactant, where it acts to lower surface tension by adsorbing at an interface, is another area where MD simulations would be highly applicable. biosynth.com Simulations could visualize how individual molecules orient themselves, the packing density at the interface, and the resulting changes in interfacial properties, providing a molecular-level explanation for its synergistic effects with other surfactants. biosynth.com

Predictive Modeling of Chemical Reactivity and Reaction Mechanisms

Predictive modeling is a key application of computational chemistry for forecasting the outcomes and understanding the mechanisms of chemical reactions involving this compound. The compound undergoes typical carboxylic acid reactions such as oxidation, reduction, and nucleophilic substitution to form esters and amides.

Computational models can predict the pathways for these reactions. For instance, in esterification reactions, which are crucial for producing derivatives, kinetic models can be developed to describe the reaction progress. For the structurally similar 2-ethylhexanoic acid, a Ping-Pong Bi-Bi reaction mechanism model was successfully used to describe its enzyme-catalyzed esterification, with the model's predictions matching experimental data well. researchgate.net Such models can account for factors like temperature and substrate inhibition. researchgate.net

The steric hindrance created by the 2-ethyl-2-methyl substitution is a significant factor in the compound's reactivity. This bulkiness can slow down nucleophilic acyl substitution reactions by impeding the approach of a nucleophile to the carbonyl carbon. Computational modeling allows for the quantification of these steric effects and their impact on reaction rates and activation energies, aiding in the optimization of reaction conditions for synthesizing its derivatives.

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis aims to correlate a molecule's chemical structure with its biological or functional activity. Computational approaches are increasingly used to build these relationships and predict the properties of new or untested chemicals.

For branched carboxylic acids like this compound, computational SAR studies have been conducted to understand their toxicological profiles. cefic-lri.orgpsu.edu For example, research on a series of branched carboxylic acids related to valproic acid found that transcriptional profiling, combined with molecular docking models, could provide mechanistic explanations for observed toxicity. cefic-lri.org These studies suggest that having a 2- or 3-carbon alkyl substituent at the alpha position of the carboxylic acid is a key structural feature for certain biological effects. cefic-lri.org This provides a framework for assessing the potential activity of this compound.

Furthermore, governmental agencies like the U.S. Environmental Protection Agency (EPA) have developed Quantitative Structure-Use Relationship (QSUR) models to predict the likely functional use of a chemical based on its structure. epa.gov For this compound, these models predict a probability for various functions, such as being a catalyst or surfactant. epa.gov

| Harmonized Functional Use | Predicted Probability |

|---|---|

| catalyst | 0.594 |

| surfactant | 0.556 |

| preservative | 0.486 |

| skin_conditioner | 0.482 |

| buffer | 0.466 |

| heat_stabilizer | 0.383 |

| fragrance | 0.361 |

Environmental Research Considerations

Investigation of Environmental Fate and Transport Mechanisms

The environmental fate of a chemical is dictated by its physical and chemical properties, which influence its distribution in the air, water, and soil. For 2-Ethyl-2-methylheptanoic acid, its structure as a highly branched C10 carboxylic acid is the primary determinant of its environmental transport.

Persistence and Bioaccumulation:

Highly branched carboxylic acids, particularly those with a quaternary alpha-carbon like this compound, are known for their resistance to degradation, which contributes to their persistence in the environment. Studies on neodecanoic acid, a commercial mixture of branched C10 isomers including those with a quaternary carbon, have shown that it is not readily biodegradable. industrialchemicals.gov.au One study indicated that in an anaerobic environment, branched-chain carboxylic acids with quaternary carbons were not degraded by the microbial consortium and were predicted to accumulate in sediment. The steric hindrance provided by the ethyl and methyl groups at the alpha position likely inhibits the enzymatic processes that would typically break down the molecule.

The potential for bioaccumulation is another critical aspect of environmental fate. For neodecanoic acid, a measured bioconcentration factor (BCF) of less than 225 in fish has been reported, suggesting a limited potential for bioaccumulation. industrialchemicals.gov.au The ionic nature of the carboxylate group at environmental pH levels generally reduces the likelihood of significant bioaccumulation compared to neutral, non-polar compounds. industrialchemicals.gov.au

Mobility in Environmental Compartments:

The transport of this compound between air, water, and soil is influenced by properties such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. While specific data for this compound is scarce, information on neodecanoic acid provides some insight. The estimated logarithm of the organic carbon-water (B12546825) partition coefficient (Log Koc) for neodecanoic acid is 1.8, which suggests a relatively low potential for adsorption to soil and sediment. epa.gov This indicates that the compound may be mobile in the soil and have a higher tendency to partition to the water phase.

The commercial mixture containing isomers like this compound, known as Versatic™ Acid 10, is used in various industrial applications, including the synthesis of polymers and as corrosion inhibitors. ospar.orgimcd.fr Releases to the environment could potentially occur from these industrial processes, primarily into wastewater streams. ospar.org

Table 1: Environmental Fate Characteristics of Structurally Related Compounds

| Property | Value/Observation | Compound | Source |

| Biodegradation | Not readily biodegradable (11% in 28 days, OECD TG 301F). industrialchemicals.gov.au | Neodecanoic acid | industrialchemicals.gov.au |

| Not degraded by anaerobic consortium due to quaternary carbon. | Branched-chain carboxylic acids | ||

| Bioaccumulation | Bioconcentration Factor (BCF) < 225 (fish). industrialchemicals.gov.au | Neodecanoic acid | industrialchemicals.gov.au |

| Adsorption/Desorption | Log Koc: 1.8 (estimated). epa.gov | Neodecanoic acid | epa.gov |

This table presents data for neodecanoic acid and other branched-chain carboxylic acids as surrogates for this compound due to a lack of direct experimental data.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Pathways

The synthesis of sterically hindered carboxylic acids, particularly those with α-quaternary centers like 2-Ethyl-2-methylheptanoic acid, presents a significant synthetic challenge. Future research will undoubtedly focus on developing more efficient, selective, and sustainable methods to construct this molecular architecture.

Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions or the use of stoichiometric, non-renewable reagents. Emerging research is geared towards catalytic solutions that minimize waste and energy consumption. One promising direction is the enantioselective iridium-catalyzed allylic alkylation, which has shown potential for creating allylic all-carbon quaternary stereocenters. nih.gov Adapting such methodologies to synthesize saturated systems like this compound would be a significant advancement. Another innovative approach involves the use of masked acyl cyanide (MAC) reagents, which could enable a one-pot preparation of α-quaternary carboxylic acids and their derivatives. nih.gov

Furthermore, the direct carboxylation of simple hydrocarbon precursors using carbon dioxide (CO2) as a renewable C1 feedstock is a key goal for sustainable chemistry. europa.eu Developing catalytic systems, potentially based on transition metals like nickel, that can regioselectively carboxylate a branched C9 hydrocarbon skeleton to yield this compound would represent a major breakthrough in sustainable synthesis. europa.eu

| Synthetic Approach | Potential Advantages | Key Challenges |

| Iridium-Catalyzed Alkylation | High enantioselectivity, access to chiral derivatives. | Adaptation from allylic to saturated systems. |

| Masked Acyl Cyanide (MAC) Reagents | One-pot synthesis of acids, esters, and amides. | Substrate scope for sterically hindered systems. |

| Direct CO2 Carboxylation | Utilization of a renewable feedstock, high atom economy. | Catalyst development, regioselectivity, reaction efficiency. |

| Radical-Radical Coupling | Use of readily available carboxylic acid precursors under mild photoredox conditions. acs.org | Selectivity and control in generating the specific quaternary center. |

Exploration of Undiscovered Chemical Reactivity and Functionalization

The quaternary carbon atom adjacent to the carboxyl group in this compound imparts significant steric hindrance, which governs its reactivity. While this hindrance can make standard transformations difficult, it also opens the door to unique chemical behaviors. Future research will aim to explore and exploit this structural feature.

Computational chemistry and machine learning are emerging as powerful tools for predicting chemical reactivity. acs.orgnih.gov By applying quantum mechanical calculations and developing predictive models based on molecular descriptors, researchers can forecast the outcomes of reactions, identify novel reaction pathways, and design experiments more efficiently. researchgate.net This could help in predicting how this compound might behave under various conditions, potentially revealing unexpected reactivity.

Functionalization of the molecule away from the sterically hindered carboxylic acid group presents another frontier. For instance, palladium-catalyzed C–H activation could enable the selective introduction of functional groups at specific methylene (B1212753) positions on the heptyl chain, a process that has been demonstrated in other cycloalkane carboxylic acids. nih.gov Overcoming the steric bulk to achieve controlled functionalization will be a primary challenge, potentially requiring the design of specialized ligands and catalysts. Methods developed for coupling sterically hindered acids with other molecules, such as the in-situ formation of acyl fluorides, could also be explored to overcome the inherent low reactivity in amide bond formation. rsc.org

Advancement in Characterization Methodologies for Complex Systems

The unambiguous characterization of this compound, especially when present in complex mixtures with its isomers, requires sophisticated analytical techniques. Future advancements will focus on enhancing the resolution, sensitivity, and structural elucidation capabilities of these methods.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for analyzing branched-chain fatty acids (BCFAs). nih.gov However, distinguishing between isomers often proves difficult. qut.edu.au Novel MS techniques, such as radical-directed dissociation (RDD), are being developed to induce intrachain cleavages, providing detailed fragmentation patterns that can pinpoint the location of branching. researchgate.net Another strategy involves complexing the fatty acid with metal ions to promote charge-remote fragmentation, yielding unique spectra for different isomers. qut.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Advanced 2D NMR techniques like HMQC, HSQC, and HMBC are crucial for assigning proton and carbon signals in complex molecules. ipb.pt For determining isomeric or enantiomeric purity, the use of chiral solvating agents (CSAs) in NMR can create transient diastereomeric complexes, allowing for the differentiation of enantiomers by their distinct NMR spectra. libretexts.orgresearchgate.net The development of more effective CSAs and higher-field NMR instruments will continue to push the boundaries of structural characterization.

| Technique | Advancement Area | Application to this compound |

| LC-MS/MS | Isomer-selective separation and fragmentation. | Distinguishing from other C10 fatty acid isomers in complex biological or chemical samples. nih.gov |

| Radical-Directed Dissociation (RDD) MS | Precise localization of alkyl branches on the carbon chain. researchgate.net | Unambiguous confirmation of the 2-ethyl and 2-methyl substitution pattern. |

| Advanced NMR (e.g., HMBC) | Elucidation of long-range proton-carbon correlations. ipb.pt | Definitive structural assignment of the quaternary center and the heptyl chain. |

| Chiral NMR with CSAs | Determination of enantiomeric purity. libretexts.org | Quantifying enantiomeric excess if a stereoselective synthesis is developed. |

Deeper Elucidation of Molecular Interactions in Biological and Material Systems

As an amphiphilic molecule, this compound possesses both a polar carboxylic head and a nonpolar hydrocarbon tail, suggesting it will interact with biological membranes and form self-assembled structures. A deeper understanding of these interactions is crucial for potential applications.

Molecular dynamics (MD) simulations offer a powerful computational lens to visualize and quantify these interactions at the atomic level. aip.org Simulations can model how this compound partitions into lipid bilayers, how its branched structure affects membrane fluidity, and how it interacts with membrane proteins. researchgate.net For example, MD studies on other fatty acids have revealed specific binding pockets in proteins and the driving forces behind these interactions, such as electrostatic attraction and Lennard-Jones forces. nih.govyoutube.com Similar studies could elucidate the potential biological roles or effects of this compound.

In materials science, the self-assembly of amphiphilic molecules is key to creating novel materials. riverpublishers.com Future research could explore how the specific geometry of this compound influences the shape and properties of micelles or other aggregates it may form in solution. Understanding these principles could lead to its use as a surfactant, emulsifier, or building block for more complex supramolecular structures. mdpi.comnih.gov

Integration of Green Chemistry Principles in Synthesis and Application

The paradigm of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, will be central to the future of all chemical research. pnas.org For this compound, this involves a holistic approach encompassing its entire lifecycle.

The development of sustainable synthetic pathways, as discussed in section 9.1, is a primary focus. This includes maximizing atom economy, using renewable feedstocks like biomass or CO2, and employing catalytic rather than stoichiometric reagents. europa.euresearchgate.net The use of greener solvents, such as supercritical carbon dioxide or water, and alternative energy sources like microwave irradiation, can further reduce the environmental impact of synthesis. reachemchemicals.comnih.gov

Beyond synthesis, green chemistry principles also apply to the molecule's application and end-of-life. Designing the molecule for biodegradability would be a key consideration for applications where it might be released into the environment. The principles of green chemistry encourage a lifecycle assessment to understand the full environmental footprint, from raw material sourcing to final disposal. laxai.com This comprehensive approach ensures that the pursuit of novel chemical entities like this compound aligns with the broader goals of environmental stewardship and sustainable development. distil.market

Q & A

Q. Optimization Tips :

- Maintain anhydrous conditions for Grignard reactions to prevent side reactions.

- Use excess oxidant in acidic media to ensure complete conversion of alcohol to carboxylic acid.

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Q. Basic

- NMR Spectroscopy :

- Infrared Spectroscopy (IR) : A strong absorption band near 2500–3000 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirms the carboxylic acid group .